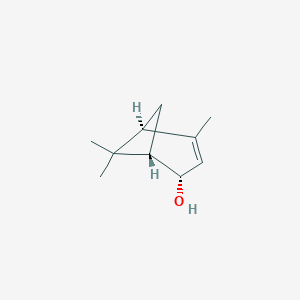
(S)-cis-Verbenol
Overview
Description
(S)-cis-Verbenol is a naturally occurring monoterpenoid alcohol found in various essential oils. It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical structure consists of a bicyclic framework with a hydroxyl group attached, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-cis-Verbenol can be synthesized through several methods. One common approach involves the oxidation of (S)-cis-Verbenone using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the hydroboration-oxidation of α-pinene, which yields this compound as a product.
Industrial Production Methods: In industrial settings, this compound is often produced through the biotransformation of α-pinene using microbial cultures. This method is preferred due to its high selectivity and environmentally friendly nature. The process involves the use of specific strains of bacteria or fungi that can convert α-pinene into this compound with high efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-cis-Verbenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (S)-cis-Verbenone using oxidizing agents like chromic acid or potassium permanganate.
Reduction: Reduction of (S)-cis-Verbenone back to this compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various reagents depending on the desired functional group, such as halogenating agents for halogen substitution.
Major Products Formed:
Oxidation: (S)-cis-Verbenone.
Reduction: this compound.
Substitution: Depending on the reagent used, products can include halogenated verbenol derivatives.
Scientific Research Applications
(S)-cis-Verbenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studies have shown that this compound exhibits antimicrobial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory and analgesic agent.
Industry: In the fragrance industry, this compound is valued for its pleasant aroma and is used in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of (S)-cis-Verbenol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes and interfere with essential cellular processes.
Comparison with Similar Compounds
(S)-cis-Verbenol can be compared with other similar compounds, such as:
®-cis-Verbenol: The enantiomer of this compound, which has a different three-dimensional arrangement and may exhibit different biological activities.
Verbenone: An oxidized form of verbenol, which is used in various applications, including as a pheromone in pest control.
α-Pinene: A precursor to this compound, which is a major component of turpentine and has its own set of applications in the chemical industry.
Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its interaction with biological targets and its overall chemical reactivity. This makes it a valuable compound for research and industrial applications where stereochemistry plays a crucial role.
Properties
IUPAC Name |
(1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONIGEXYPVIKFS-YIZRAAEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2CC1C2(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@H]2C[C@@H]1C2(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885073 | |
| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma MSDS] | |
| Record name | (S)-cis-Verbenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12325 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
18881-04-4, 1845-30-3 | |
| Record name | (-)-Verbenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18881-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Verbenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001845303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verbenol, (S)-cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018881044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-(1α,2β,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VERBENOL, (S)-CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR9T57F48T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: (S)-cis-Verbenol acts as a crucial component of the aggregation pheromone system in several bark beetle species, including Ips typographus, Ips acuminatus, and Ips schmutzenhoferi [, , ]. It synergizes the attractive effect of other pheromone components like ipsenol and ipsdienol, leading to the aggregation of beetles on host trees [, ].
ANone: Yes, this compound can attract certain predators of bark beetles, such as the clerid beetle Thanasimus formicarius. This attraction is particularly strong when combined with other pheromone components like 2-methyl-3-buten-2-ol, which is part of the attractant system for T. formicarius [, , , ].
ANone: Research indicates that this compound can protect neuronal cells from death caused by oxygen-glucose deprivation and subsequent re-oxygenation. This protective effect is attributed to its antioxidant and anti-inflammatory properties [].
ANone: While this compound doesn't directly scavenge reactive oxygen species (ROS) like DPPH radicals, it effectively reduces intracellular ROS levels elevated by oxygen-glucose deprivation/re-oxygenation. This suggests an indirect antioxidant mechanism, potentially involving the upregulation of cellular antioxidant defenses [].
ANone: this compound has the molecular formula C10H16O and a molecular weight of 152.23 g/mol.
ANone: Yes, molecular docking studies have been utilized to predict the interaction between this compound and the odorant receptor PstrOR17 in Phyllotreta striolata. This research helps understand the molecular basis of this compound recognition and its attractive effect on the beetle [].
ANone: this compound demonstrated a reduction of cerebral ischemic injury in a rat model of middle cerebral artery occlusion []. Furthermore, in vitro studies using immunostimulated glial cells showed a reduction in pro-inflammatory cytokine expression upon treatment with this compound [].
ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique used for analyzing and quantifying this compound, particularly in studies investigating its role as a pheromone component in bark beetles and its presence in plant essential oils [, , , , , ].
ANone: Yes, electroantennograms (EAGs) are used to measure the electrical responses of insect antennae to different odorants, including this compound. This technique helps understand the sensitivity and specificity of insect olfactory receptors to this compound [, , , ].
ANone: While this compound is a potent attractant for some bark beetle species, other compounds like 2-methyl-3-buten-2-ol and ipsdienol are also important components of their pheromone systems. Combinations of these compounds, sometimes with the addition of other semiochemicals, are used in pest management strategies. The specific blend and efficacy depend on the target species and local conditions [, , , , ].
ANone: Research on this compound integrates knowledge and methodologies from various fields, including:
- Chemical Ecology: Studying the role of this compound as a semiochemical in bark beetle communication and its interactions with other organisms [, , , , , , , ].
- Organic Chemistry: Understanding the synthesis, stereochemistry, and chemical properties of this compound and its derivatives [, ].
- Analytical Chemistry: Developing and applying techniques like GC-MS and EAG to identify, quantify, and study the activity of this compound [, , , , , , , , , ].
- Neuroscience: Investigating the neuroprotective effects of this compound and its potential therapeutic applications in conditions like ischemic stroke [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


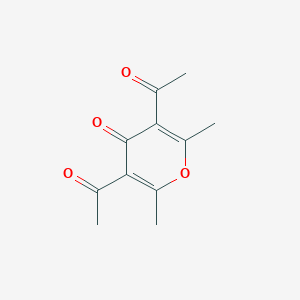
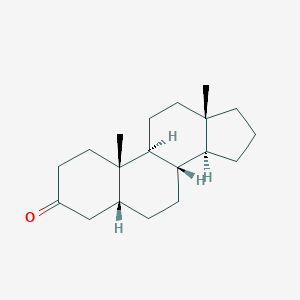
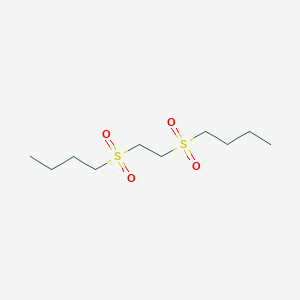

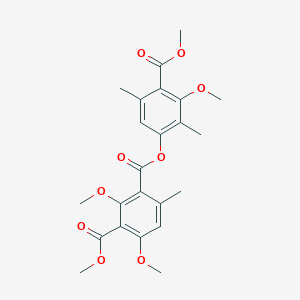


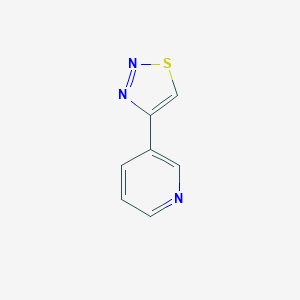
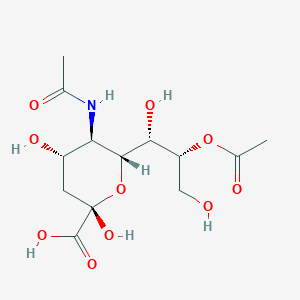
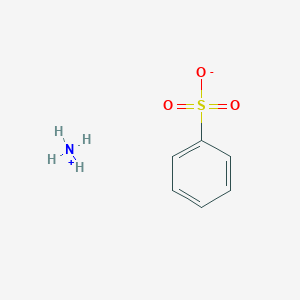
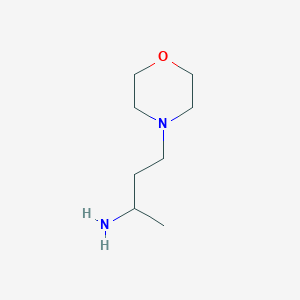
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)


